

# AZD5153: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile

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## Compound of Interest

Compound Name: AZD5153

Cat. No.: B605766

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## Introduction

**AZD5153** is a potent, orally bioavailable, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4).<sup>[1][2]</sup> Developed by AstraZeneca, its unique bivalent binding mechanism allows it to simultaneously engage with both bromodomains (BD1 and BD2) of the BRD4 protein, leading to enhanced potency and antitumor activity compared to monovalent BET inhibitors.<sup>[3]</sup> This technical guide provides an in-depth look at the chemical properties, synthesis, mechanism of action, and key experimental data related to **AZD5153**.

## Chemical Structure and Properties

**AZD5153** is a complex heterocyclic molecule. Its structure is formally named (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidiny]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone.<sup>[4][5]</sup>

Property	Value
Chemical Formula	C <sub>25</sub> H <sub>33</sub> N <sub>7</sub> O <sub>3</sub> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	479.6 g/mol <a href="#">[5]</a>
CAS Number	1869912-39-9 <a href="#">[5]</a>
Appearance	White to off-white solid
SMILES	<chem>COC1=NN=C2N1N=C(N3CCC(C4=CC=C(OCCN5--INVALID-LINK--C(N(C)CC5)=O)C=C4)CC3)C=C2</chem> <a href="#">[5]</a>
InChI Key	RSMYFSPOTCDHHJ-GOSISDBHSA-N <a href="#">[5]</a>

## Synthesis of AZD5153

The detailed experimental protocol for the synthesis of **AZD5153** has been described by Bradbury et al. in the Journal of Medicinal Chemistry (2016).[\[6\]](#) While the full, step-by-step procedure is proprietary and contained within the cited publication, the synthesis logically involves the preparation of three key fragments followed by their sequential coupling:

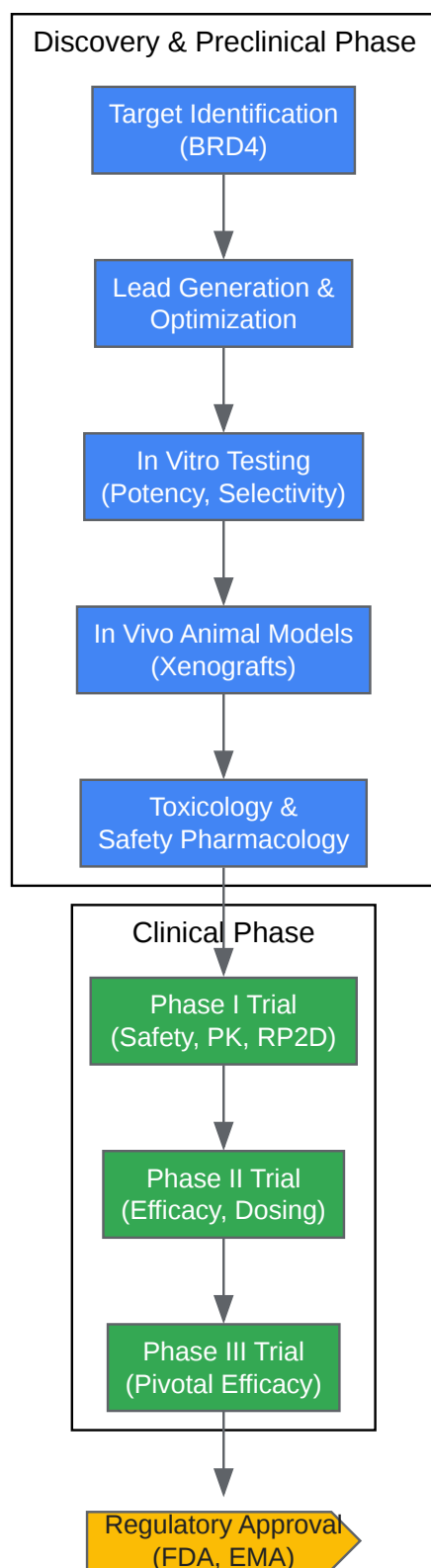
- The Triazolopyridazine Core: Synthesis of the 3-methoxy-[\[1\]](#)[\[2\]](#)[\[4\]](#)triazolo[4,3-b]pyridazine moiety.
- The Piperidiny-Phenoxy Linker: Preparation of the central piperidiny-phenoxy scaffold.
- The Chiral Piperazinone Moiety: Synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment.

The overall strategy involves coupling these key intermediates to assemble the final **AZD5153** molecule. The final step would likely be the ether linkage formation between the phenoxy group and the ethyl-piperazinone side chain.

## Mechanism of Action and Signaling Pathway

**AZD5153** exerts its anticancer effects by disrupting the epigenetic regulation of gene transcription. As a BET inhibitor, it competitively binds to the acetylated lysine recognition motifs within the bromodomains of BRD4.[\[1\]](#) This prevents BRD4 from binding to acetylated

histones on chromatin, thereby inhibiting the transcription of key oncogenes and growth-promoting genes, such as c-MYC.<sup>[6][7]</sup> The disruption of these transcriptional programs leads to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.<sup>[1][7]</sup>



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## References

- 1. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
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